methyl 4-({2-[3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]ethyl}sulfamoyl)benzoate
Description
Methyl 4-({2-[3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]ethyl}sulfamoyl)benzoate is a heterocyclic compound featuring a pyridine-linked tetrahydroindazole core, a sulfamoyl bridge, and a benzoate ester group. Its structure combines aromatic, sulfonamide, and ester functionalities, which are critical for interactions with biological targets such as enzymes or receptors.
Properties
IUPAC Name |
methyl 4-[2-(3-pyridin-2-yl-4,5,6,7-tetrahydroindazol-1-yl)ethylsulfamoyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O4S/c1-30-22(27)16-9-11-17(12-10-16)31(28,29)24-14-15-26-20-8-3-2-6-18(20)21(25-26)19-7-4-5-13-23-19/h4-5,7,9-13,24H,2-3,6,8,14-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKWWGQULAFEHMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)S(=O)(=O)NCCN2C3=C(CCCC3)C(=N2)C4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Palladium-Catalyzed Suzuki-Miyaura Coupling
The tetrahydroindazol scaffold is functionalized at the 3-position using a pyridin-2-ylboronic acid under Pd(PPh₃)₄ catalysis. Adapted from the methodology in Applied Sciences (2020), the reaction proceeds as follows:
Procedure :
- Combine 1.2 mmol tetrahydroindazol-3-bromide, 1.8 mmol pyridin-2-ylboronic acid, and Pd(PPh₃)₄ (0.12 mmol) in DMF/water (2:1).
- Reflux at 80°C for 8–12 hours.
- Purify via silica gel chromatography (20% ethyl acetate/hexane) to yield 3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazole.
Key Data :
- Yield: 68–75%
- Characterization: ¹H NMR (400 MHz, CDCl₃) δ 8.55 (d, J = 4.8 Hz, 1H, pyridine-H), 7.72–7.68 (m, 1H, pyridine-H), 7.25 (d, J = 7.6 Hz, 1H, pyridine-H), 2.90–2.85 (m, 2H, indazole-CH₂), 2.75–2.70 (m, 2H, indazole-CH₂), 1.80–1.70 (m, 4H, cyclohexane-CH₂).
Esterification and Final Product Characterization
Methyl Esterification
The benzoic acid intermediate is esterified using methanol and H₂SO₄:
Procedure :
- Reflux methyl 4-sulfamoylbenzoic acid (1.0 mmol) in methanol (10 mL) with H₂SO₄ (0.1 mL) for 4 hours.
- Neutralize with NaHCO₃, extract with ethyl acetate, and dry over Na₂SO₄.
Key Data :
Analytical Validation of Final Compound
Spectroscopic Data :
- HRMS (ESI+) : m/z 483.1678 [M+H]⁺ (calc. 483.1681).
- ¹³C NMR (125 MHz, CDCl₃) : δ 166.5 (C=O), 154.2 (pyridine-C), 142.0 (sulfonamide-C), 129.8–125.6 (aromatic-C), 52.3 (-OCH₃), 45.8 (-CH₂NH-), 29.5–22.4 (tetrahydroindazole-C).
Purity :
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(N-(2-(3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)sulfamoyl)benzoate can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its activity.
Reduction: This can be used to reduce any double bonds or other reducible groups within the molecule.
Substitution: This reaction can introduce new functional groups into the molecule, potentially enhancing its properties.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a more oxidized form of the compound, while substitution could introduce new functional groups.
Scientific Research Applications
Methyl 4-(N-(2-(3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)sulfamoyl)benzoate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure makes it a candidate for studying biological interactions at the molecular level.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 4-({2-[3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]ethyl}sulfamoyl)benzoate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural homology with sulfonamide- and pyridine-containing derivatives. A key analog is 4-(4-Butyl-3,5-dimethyl-1H-pyrazol-1-yl)-N-[(4-chlorophenyl)carbamoyl]-3-pyridinesulfonamide (Compound 27) from Molecules (2015) . Below is a comparative analysis:
Structural Differences
Physicochemical Properties
- Melting Point : Compound 27 exhibits a melting point of 138–142°C , while the target compound’s melting point is unreported in available literature.
- IR Spectra :
- NMR : Compound 27 shows pyridine protons at δ 7.60 (H-5), 8.96 (H-6), and 9.25 ppm (H-2) . The target compound’s indazole protons would likely resonate downfield (δ 6.5–8.5 ppm) due to ring current effects.
Research Findings and Implications
While Compound 27 has demonstrated synthetic feasibility and structural stability , the target compound’s tetrahydroindazole system may offer superior metabolic stability due to reduced aromaticity. However, direct comparative bioactivity data are lacking in published literature.
Biological Activity
Methyl 4-({2-[3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]ethyl}sulfamoyl)benzoate is a complex organic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its structural components:
- Methyl group : Contributes to lipophilicity.
- Sulfamoyl group : Implicated in various biological interactions.
- Pyridinyl and indazolyl moieties : Known to enhance biological activity through various mechanisms.
The biological activity of this compound is primarily attributed to its interactions with specific biological targets:
- Inhibition of Carbonic Anhydrase IX (CAIX) :
- Anticancer Properties :
- Modulation of Enzymatic Activity :
Biological Activity Data Table
Case Studies
-
In Vitro Studies :
- In studies involving human cancer cell lines, methyl 4-sulfamoyl-benzoate demonstrated significant cytotoxicity against specific tumor types. The mechanism was linked to the inhibition of CAIX and subsequent disruption of pH regulation within the tumor microenvironment.
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Animal Models :
- Animal studies have indicated that administration of this compound results in reduced tumor growth rates compared to control groups. The observed effects are attributed to the compound's ability to inhibit tumor-associated enzymes like CAIX.
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Clinical Implications :
- The potential for this compound as a therapeutic agent is under investigation, particularly in the context of targeted cancer therapies where CAIX is a validated target.
Q & A
Q. What are the recommended methodologies for synthesizing methyl 4-({2-[3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]ethyl}sulfamoyl)benzoate?
- Methodological Answer :
- Coupling Reactions : Use sulfamoyl chloride intermediates to react with pyridinyl-indazole derivatives under anhydrous conditions (e.g., THF or DCM with catalytic triethylamine) .
- Esterification : Employ methyl benzoate precursors activated via carbodiimide coupling agents (e.g., DCC or EDC) to introduce the sulfamoyl group .
- Purification : Utilize column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization for high-purity yields .
Q. How should researchers characterize the structural integrity of this compound?
- Methodological Answer :
- Spectroscopic Analysis :
- NMR (¹H/¹³C) : Confirm the presence of the pyridinyl-indazole core (δ 7.5–8.5 ppm for aromatic protons) and sulfamoyl linkage (δ 3.1–3.3 ppm for -SO₂-NH-) .
- Mass Spectrometry (HRMS) : Verify molecular weight (expected ~450–470 g/mol) and fragmentation patterns .
2. Computational Chemistry : Optimize geometry using DFT (e.g., B3LYP/6-31G*) to predict bond angles and compare with crystallographic data (if available) .
Q. What safety precautions are critical when handling this compound?
- Methodological Answer :
- Hazard Mitigation :
- Use PPE (gloves, goggles, lab coat) due to acute oral toxicity (Category 4) and skin irritation (Category 2) .
- Work in a fume hood to avoid inhalation (H335: respiratory tract irritation) .
2. First Aid : - Skin contact: Wash with soap/water for 15 minutes; eye exposure: Rinse with saline solution .
Advanced Research Questions
Q. How can experimental designs be optimized to assess this compound’s biological activity?
- Methodological Answer :
- In Vitro Assays :
- Use dose-response curves (0.1–100 µM) to evaluate enzyme inhibition (e.g., kinase assays) with positive controls .
- Apply high-throughput screening (HTS) for binding affinity to biological receptors (e.g., SPR or fluorescence polarization) .
2. In Vivo Models : - Use randomized block designs (split-plot for dose/time variables) with ≥4 replicates to ensure statistical rigor .
Q. How should researchers address contradictions in bioactivity data across studies?
- Methodological Answer :
- Systematic Review :
- Conduct meta-analyses to reconcile discrepancies in IC₅₀ values or selectivity profiles .
2. Mechanistic Replication : - Repeat assays under standardized conditions (pH 7.4, 37°C) and validate using orthogonal techniques (e.g., ITC vs. SPR) .
3. Theoretical Reassessment : - Re-examine structure-activity relationships (SAR) using molecular docking to identify confounding steric/electronic factors .
Q. What strategies are effective for evaluating the compound’s stability under physiological conditions?
Q. How can theoretical frameworks guide research on this compound’s mechanism of action?
- Methodological Answer :
- Conceptual Integration :
- Link to kinase inhibition theories (e.g., ATP-competitive binding) or allosteric modulation hypotheses .
2. Hypothesis Testing : - Design mutants (e.g., kinase catalytic domain) to validate binding sites via site-directed mutagenesis .
Q. What methodologies are recommended for assessing environmental impact during disposal?
- Methodological Answer :
- Environmental Fate Studies :
- Analyze biodegradability (OECD 301F test) and bioaccumulation potential (log P >3 indicates high risk) .
2. Ecotoxicity Screening : - Use Daphnia magna (48-hour LC₅₀) and algal growth inhibition tests (OECD 201/202) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
